Enhanced Lipophilicity (LogP) Relative to Unsubstituted and N1-Methyl Analogs
1-Ethyl-5-methyl-1H-pyrazol-3-amine exhibits a predicted ACD/LogP of 0.55 , which is 0.99 log units higher than the mean LogP reported for 1-methyl-1H-pyrazol-3-amine (average ~ -0.44) and 0.38 log units higher than the LogP of 5-methyl-1H-pyrazol-3-amine (0.17) [1]. This increase in lipophilicity is attributable to the synergistic effect of N1-ethyl and C5-methyl substitution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.55 (ACD/LogP predicted) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-3-amine: -0.44 to 0.58 (varied sources); 5-Methyl-1H-pyrazol-3-amine: 0.17 |
| Quantified Difference | ΔLogP = +0.99 vs. 1-methyl analog (low end); ΔLogP = +0.38 vs. 5-methyl analog |
| Conditions | ACD/Labs Percepta Platform predicted values |
Why This Matters
Higher LogP correlates with improved membrane permeability, which is critical for optimizing oral bioavailability and CNS penetration in drug discovery campaigns.
- [1] ChemSrc. 5-Methyl-1H-pyrazol-3-amine. CAS 31230-17-8. https://m.chemsrc.com/en/cas/31230-17-8_894065.html (accessed 2026-04-21). View Source
